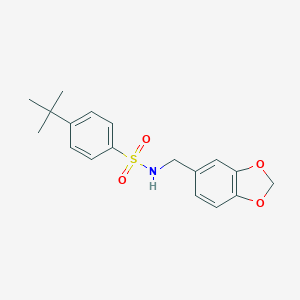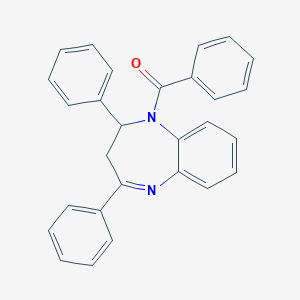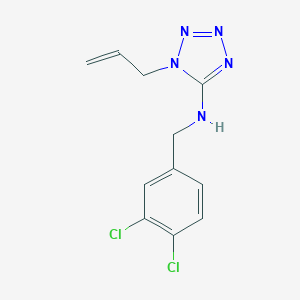![molecular formula C19H17N5OS B275547 ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(THIOPHEN-2-YL)METHYL]AMINE](/img/structure/B275547.png)
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(THIOPHEN-2-YL)METHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(THIOPHEN-2-YL)METHYL]AMINE is a complex organic compound with the molecular formula C19H17N5OS and a molecular weight of 363.4 g/mol. This compound features a benzylamine core substituted with a phenyl-tetrazole moiety and a thienylmethyl group, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(THIOPHEN-2-YL)METHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the tetrazole ring through a [2+3] cycloaddition reaction between an azide and a nitrile. The phenyl-tetrazole is then coupled with a benzyl halide under basic conditions to form the intermediate compound. Finally, the thienylmethyl group is introduced via a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions while minimizing side products is also crucial.
化学反応の分析
Types of Reactions
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(THIOPHEN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thienylmethyl group.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The benzyl and thienylmethyl groups can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
科学的研究の応用
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(THIOPHEN-2-YL)METHYL]AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(THIOPHEN-2-YL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic biological molecules, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The thienylmethyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-furylmethyl)amine: Similar structure but with a furan ring instead of a thiophene ring.
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-pyridylmethyl)amine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The uniqueness of ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(THIOPHEN-2-YL)METHYL]AMINE lies in its combination of a tetrazole ring with a thienylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H17N5OS |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
1-[3-(1-phenyltetrazol-5-yl)oxyphenyl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H17N5OS/c1-2-7-16(8-3-1)24-19(21-22-23-24)25-17-9-4-6-15(12-17)13-20-14-18-10-5-11-26-18/h1-12,20H,13-14H2 |
InChIキー |
PWLWDFYQXIFTNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCC4=CC=CS4 |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B275467.png)

![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE](/img/structure/B275482.png)
![1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine](/img/structure/B275483.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)

![N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275488.png)
![1-(PROP-2-EN-1-YL)-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275491.png)
